molecular formula C21H16FN3O2S2 B3010889 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1252920-17-4

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B3010889
CAS RN: 1252920-17-4
M. Wt: 425.5
InChI Key: PHFCTKNUYOOEJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorobenzyl group attached to a dihydrothieno[3,2-d]pyrimidin-2-yl sulfanyl group, which is further attached to a phenylacetamide group .

Scientific Research Applications

Molecular Structure and Drug Likeness

A study by Mary et al. (2020) synthesized a novel antiviral active molecule, closely related to the chemical , demonstrating its potential utility in antiviral applications, specifically against SARS-CoV-2. This research explored the molecule's equilibrium geometry, vibrational assignments, and drug likeness based on Lipinski's rule, alongside absorption, distribution, metabolism, excretion, and toxicity properties, indicating promising pharmacokinetic properties. The study also highlighted the molecule's antiviral potency through molecular docking against SARS-CoV-2 protein, suggesting its potential as an antiviral drug (Mary et al., 2020).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research by Gangjee et al. (2008) focused on synthesizing and evaluating compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and folate metabolism, respectively. This study underscores the therapeutic potential of such compounds in cancer treatment, as the inhibition of these enzymes can lead to the suppression of rapidly dividing cancer cells (Gangjee et al., 2008).

Anticancer Activity

A study on fluorinated coumarin-pyrimidine hybrids by Hosamani et al. (2015) reported efficient synthesis under microwave irradiation, leading to compounds with significant cytotoxicity against human cancer cell lines. The research highlighted the potential of these hybrids as potent anticancer agents, with certain compounds demonstrating activity comparable or superior to standard drugs like Cisplatin (Hosamani et al., 2015).

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c22-16-9-5-4-6-14(16)12-25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFCTKNUYOOEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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